molecular formula C11H18N2 B12068346 (S)-3-(1-amino-2,2-dimethylpropyl)aniline

(S)-3-(1-amino-2,2-dimethylpropyl)aniline

Cat. No.: B12068346
M. Wt: 178.27 g/mol
InChI Key: KDDHRDRIZADTIU-SNVBAGLBSA-N
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Description

H16N2. It exists as a white crystalline powder and has interesting pharmacological properties. Levamisole was initially developed as an anthelmintic (anti-parasitic) drug for veterinary use but has found applications beyond that.

Preparation Methods

Synthetic Routes: Levamisole can be synthesized through several routes. One common method involves the asymmetric reduction of the corresponding ketone precursor. The key step is the reduction of 3,4,5-trimethoxyacetophenone using a chiral reducing agent (e.g., lithium aluminum hydride) to yield the desired (S)-3-(1-amino-2,2-dimethylpropyl)aniline.

Industrial Production: Industrial production of levamisole involves large-scale synthesis. The process typically starts with the condensation of 3,4,5-trimethoxyacetophenone with ammonia to form the intermediate imine. Reduction of the imine using a chiral catalyst leads to levamisole.

Chemical Reactions Analysis

Levamisole undergoes various chemical reactions:

    Oxidation: Levamisole can be oxidized to its corresponding oxo-imine or oxo-amine derivatives.

    Reduction: Reduction of levamisole can yield its dihydro derivative.

    Substitution: Nucleophilic substitution reactions can occur at the amino group.

Scientific Research Applications

Levamisole has diverse applications:

    Anthelmintic: Despite its initial veterinary use, levamisole is still used to treat parasitic infections in humans.

    Immunomodulation: It enhances immune responses and has been studied in autoimmune diseases.

    Cocaine Adulterant: Unfortunately, levamisole is sometimes found as an adulterant in street cocaine.

    Anti-cancer: Research suggests potential anti-cancer effects, especially in colorectal cancer.

Mechanism of Action

Levamisole’s mechanism of action involves:

    Immunostimulation: It activates T lymphocytes and enhances cytokine production.

    Nicotinic Receptor Agonism: Levamisole acts as an agonist at nicotinic acetylcholine receptors.

Comparison with Similar Compounds

Levamisole is unique due to its chiral center and immunomodulatory properties. Similar compounds include:

    Dexamethasone: An anti-inflammatory glucocorticoid.

    Nicotine: Also interacts with nicotinic receptors but has different effects.

: Levamisole - PubChem : Levamisole: A Review of Its Pharmacology and Clinical Use : Levamisole: A Positive Modulator of Immune Function : Levamisole as an Adulterant in Cocaine

Properties

Molecular Formula

C11H18N2

Molecular Weight

178.27 g/mol

IUPAC Name

3-[(1S)-1-amino-2,2-dimethylpropyl]aniline

InChI

InChI=1S/C11H18N2/c1-11(2,3)10(13)8-5-4-6-9(12)7-8/h4-7,10H,12-13H2,1-3H3/t10-/m1/s1

InChI Key

KDDHRDRIZADTIU-SNVBAGLBSA-N

Isomeric SMILES

CC(C)(C)[C@@H](C1=CC(=CC=C1)N)N

Canonical SMILES

CC(C)(C)C(C1=CC(=CC=C1)N)N

Origin of Product

United States

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